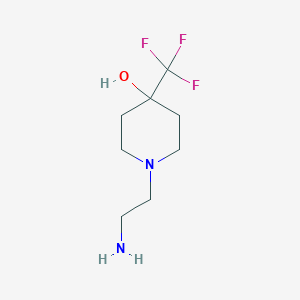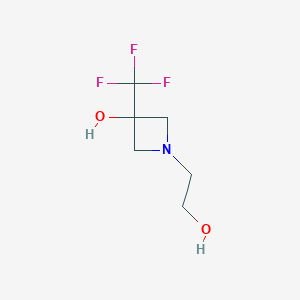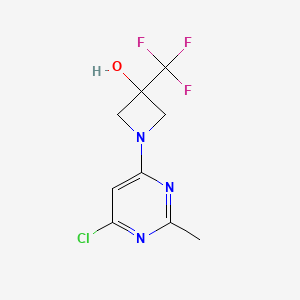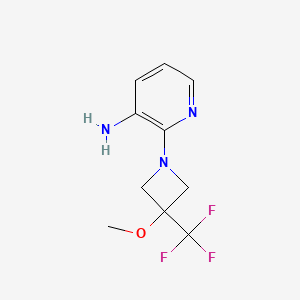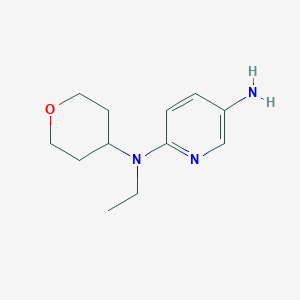
3-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine
Descripción general
Descripción
3-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine (CMPT) is an organic compound belonging to the class of heterocyclic compounds. This compound has a wide range of applications in the fields of chemistry, biochemistry and medicine. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a therapeutic agent in the treatment of certain diseases. CMPT has been studied extensively in the past few decades, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Aplicaciones Científicas De Investigación
Anticancer Research
This compound’s diazine core is a common feature in many anticancer agents. Its structural flexibility allows for the attachment of various functional groups, potentially leading to the discovery of novel anticancer drugs. Researchers are exploring its efficacy in inhibiting cancer cell growth and proliferation .
Antimicrobial and Antifungal Applications
The diazine moiety is known for its antimicrobial properties. This compound could be synthesized into derivatives that serve as potent antimicrobial and antifungal agents, providing new avenues for treating resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
Diazine derivatives have been shown to possess cardiovascular benefits. This compound could be modified to develop new drugs that manage hypertension and other cardiovascular diseases by acting on specific pathways involved in heart function .
Neuroprotection
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development. It could be used to create treatments for neurodegenerative diseases or to protect neuronal cells from damage .
Anti-Inflammatory and Analgesic
Due to its structural properties, this compound could be developed into anti-inflammatory and analgesic medications. It has the potential to inhibit pathways that cause inflammation and pain, which is beneficial for conditions like arthritis .
Antidiabetic Agents
The diazine scaffold is also present in some antidiabetic drugs. This compound could lead to the synthesis of new agents that regulate blood sugar levels and improve insulin sensitivity .
Antiviral Research
Given the ongoing need for effective antiviral drugs, this compound’s structure could be pivotal in synthesizing new medications that target various stages of viral replication or protein synthesis .
Enzyme Inhibition
This compound could act as a lead structure for developing enzyme inhibitors. These inhibitors could be used to treat a range of diseases by targeting specific enzymes involved in disease progression .
Propiedades
IUPAC Name |
3-chloro-N-methyl-N-(thian-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-14(8-2-6-15-7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYQEYYTBDOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)


